molecular formula C5H7N3O2 B082218 3,5-Dimethyl-4-nitro-1H-pyrazole CAS No. 14531-55-6

3,5-Dimethyl-4-nitro-1H-pyrazole

Cat. No. B082218
CAS RN: 14531-55-6
M. Wt: 141.13 g/mol
InChI Key: OFQCJVVJRNPSET-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-nitro-1H-pyrazole is a nitrogen-rich compound known for its diverse applications in materials science, particularly due to its energetic properties. The compound belongs to the pyrazole family, characterized by a 5-membered ring containing two nitrogen atoms in adjacent positions.

Synthesis Analysis

The synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole involves several approaches, including the condensation of 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis. This method has been optimized for improved yields and structural characterization is performed using NMR, IR spectroscopy, and X-ray diffraction analysis (Ozerova et al., 2015). Other methods include base-mediated reactions of hydrazones with nitroolefins, showing reversed regioselectivity and producing 1,3,4-trisubstituted pyrazoles (Deng & Mani, 2008).

Scientific Research Applications

  • Synthesis Methods and Structural Analysis : A study developed a new approach to synthesize 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine and characterized its structure using NMR, IR spectroscopy, and X-ray diffraction analysis (Ozerova et al., 2015).

  • Antibacterial Properties and DNA Photocleavage : Research found that certain derivatives of 3,5-dimethyl-1H-pyrazoles exhibited antibacterial potential against strains like Staphylococcus aureus and Escherichia coli, and some compounds displayed DNA photocleavage activity (Sharma et al., 2020).

  • Halogenation Techniques : A method for halogenating 3,5-dimethyl pyrazoles using N-halosuccinimides under ultrasound irradiation was developed, offering an efficient and mild approach (Stefani et al., 2005).

  • Nucleophilic Behavior in Chemical Reactions : Another study examined the nucleophilic behavior of DBU and DBN in reactions with 4-halo-3,5-dimethyl-1-nitro-1H-pyrazoles, proposing a reaction mechanism involving an elimination of HNO2 (Lammers et al., 1994).

  • Pharmaceutical and Chemical Applications : Research on substituted 4-nitrosopyrazoles in the Diels-Alder reaction showed their high reactivity and potential positive biological activity, indicating applications in pharmaceuticals and chemistry (Volkova et al., 2021).

  • Coordination Networks in Chemistry : A study synthesized (η3-allyl)palladium complexes containing 3,5-dimethyl-4-nitro-1H-pyrazole, evaluating their intermolecular assembly for applications in coordination networks (Cano et al., 2003).

  • Cytotoxicity in Cancer Research : Palladium(II) complexes bearing pyrazole-based Schiff base ligands were studied for their cytotoxic effect against certain cancer cells, suggesting their potential in cancer therapy (Abu-Surrah et al., 2010).

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

3,5-dimethyl-4-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-3-5(8(9)10)4(2)7-6-3/h1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQCJVVJRNPSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50162980
Record name Pyrazole, 3,5-dimethyl-4-nitro-
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Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-nitro-1H-pyrazole

CAS RN

14531-55-6
Record name 3,5-Dimethyl-4-nitropyrazole
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Record name Pyrazole, 3,5-dimethyl-4-nitro-
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Record name Pyrazole, 3,5-dimethyl-4-nitro-
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Record name 3,5-Dimethyl-4-nitro-1H-pyrazole
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Synthesis routes and methods

Procedure details

To a solution of 3,5-dimethylpyrazole (86.5 g, 0.90 mol) in concentrated sulfuric acid (170 ml), conc nitric acid (103 ml, d=1.423) was added with stirring and icecooling. After one hour concentrated sulfuric acid (100 ml) was added slowly with stirring resulting in a temperature rise to 70°-80° C. After stirring overnight at 30°-35° C., the mixture was poured into ice (1.5 l) and neutralized with potassium hydroxide. Extraction with methylene chloride (3×350 ml), drying of the organic phase (Na2SO4) and evaporation gave off-white crystals which were dried in vacuo at 70°. Yield 106.2 g=83.6%, m.p. 125°.
Quantity
86.5 g
Type
reactant
Reaction Step One
Quantity
103 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1.5 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
M Cano, JV Heras, ML Gallego, J Perles… - Helvetica chimica …, 2003 - Wiley Online Library
Two new (η 3 ‐allyl)palladium complexes containing the ligand 3,5‐dimethyl‐4‐nitro‐1H‐pyrazole (Hdmnpz) were synthesized and characterized as [Pd(η 3 ‐C 3 H 5 )(Hdmnpz) 2 ]BF 4 …
Number of citations: 18 onlinelibrary.wiley.com
ML Gallego, M Cano, JA Campo, JV Heras… - Helvetica chimica …, 2005 - Wiley Online Library
The structures of [Pd(η 3 ‐C 3 H 5 )(Hpz R2 ) 2 ](BF 4 ) (Hpz R2 =Hpz bp2 =3,5‐bis(4‐butoxyphenyl)‐1H‐pyrazole, 1; Hpz R2 =Hpz NO2 =3,5‐dimethyl‐4‐nitro‐1H‐pyrazole=Hdmnpz, 2…
Number of citations: 15 onlinelibrary.wiley.com
J Singh, RJ Staples, JM Shreeve - Science Advances, 2023 - science.org
Nitro groups have played a central and decisive role in the development of the most powerful known energetic materials. Highly nitrated compounds are potential oxidizing agents, …
Number of citations: 2 www.science.org
BO Xuan, T Wang, GC Chiou, I Dalinger… - Acta pharmacologica …, 2002 - researchgate.net
AIM: Effects of C-nitropyrazoles and C-nitroazoles on ocular blood flow and retinal function recovery after ischemia have been studied. METHODS: The compounds were tested on …
Number of citations: 16 www.researchgate.net
Y Tang, W Huang, AK Chinnam, J Singh… - Inorganic …, 2021 - ACS Publications
An axisymmetric polynitro-pyrazole molecule, 3,5-di(3,5-dinitropyrazol-4-yl)]-4-nitro-1H-pyrazole (5), and its salts (6–12) were prepared and fully characterized. These compounds not …
Number of citations: 8 pubs.acs.org
J Pelleter, F Renaud - Organic Process Research & Development, 2009 - ACS Publications
Chemists working in a pilot plant often face safety issues during scale-up operations. With the help of emerging microfluidic applications and microdevices, running hazardous, highly …
Number of citations: 111 pubs.acs.org
O Obulesu, V Murugesh, B Harish… - The Journal of organic …, 2018 - ACS Publications
A base-mediated tandem aza-Michael addition–vinylogous nitroaldol condensation has been described between 3,5-dialkyl 4-nitropyrazoles and alkynyl ketones/aldehydes. This …
Number of citations: 26 pubs.acs.org
NE Rad, PC Junk, GB Deacon… - Australian Journal of …, 2020 - CSIRO Publishing
The reaction of nBuLi with 3,5-dimethylpyrazole (Me2pzH) in Et2O or tmeda/hexane (tmeda = N,N,N′,N′-tetramethylethane-1,2-diamine) and with 3,5-dimethyl-4-nitropyrazolate (…
Number of citations: 2 www.publish.csiro.au
X Hu, B Gao, Y Chu, W Li, X Liu, L Lin… - … –A European Journal, 2012 - Wiley Online Library
An efficient and practical synthesis of optically pure β-pyrazole-substituted alcohols was achieved by an asymmetric ring-opening reaction of meso-epoxides with pyrazole derivatives …
SL Degorce, S Boyd, JO Curwen… - Journal of medicinal …, 2016 - ACS Publications
Optimization of cellular lipophilic ligand efficiency (LLE) in a series of 2-anilino-pyrimidine IGF-1R kinase inhibitors led to the identification of novel 2-(pyrazol-4-ylamino)-pyrimidines …
Number of citations: 24 pubs.acs.org

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